Cas no 1806532-05-7 (3-Iodo-4-nitro-2-(trifluoromethyl)pyridine)

3-Iodo-4-nitro-2-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
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- 3-Iodo-4-nitro-2-(trifluoromethyl)pyridine
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- インチ: 1S/C6H2F3IN2O2/c7-6(8,9)5-4(10)3(12(13)14)1-2-11-5/h1-2H
- InChIKey: MPNBXAYHOWPRKA-UHFFFAOYSA-N
- SMILES: IC1=C(C=CN=C1C(F)(F)F)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 14
- 回転可能化学結合数: 0
- 複雑さ: 230
- XLogP3: 2.3
- トポロジー分子極性表面積: 58.7
3-Iodo-4-nitro-2-(trifluoromethyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029004033-1g |
3-Iodo-4-nitro-2-(trifluoromethyl)pyridine |
1806532-05-7 | 95% | 1g |
$2,895.00 | 2022-03-31 | |
Alichem | A029004033-250mg |
3-Iodo-4-nitro-2-(trifluoromethyl)pyridine |
1806532-05-7 | 95% | 250mg |
$950.60 | 2022-03-31 | |
Alichem | A029004033-500mg |
3-Iodo-4-nitro-2-(trifluoromethyl)pyridine |
1806532-05-7 | 95% | 500mg |
$1,600.75 | 2022-03-31 |
3-Iodo-4-nitro-2-(trifluoromethyl)pyridine 関連文献
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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10. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
3-Iodo-4-nitro-2-(trifluoromethyl)pyridineに関する追加情報
3-Iodo-4-nitro-2-(trifluoromethyl)pyridine: A Comprehensive Overview
3-Iodo-4-nitro-2-(trifluoromethyl)pyridine (CAS No. 1806532-05-7) is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. This compound is characterized by its unique structure, which includes an iodine atom, a nitro group, and a trifluoromethyl group substituted on a pyridine ring. The combination of these functional groups imparts distinctive electronic and steric properties, making it a valuable molecule for various applications.
The synthesis of 3-Iodo-4-nitro-2-(trifluoromethyl)pyridine involves a series of intricate reactions, including nucleophilic aromatic substitution, nitration, and fluorination processes. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly routes to this compound. For instance, researchers have explored the use of microwave-assisted synthesis to optimize reaction conditions, significantly reducing the time and energy required for its preparation.
One of the most promising applications of 3-Iodo-4-nitro-2-(trifluoromethyl)pyridine lies in its potential as a precursor for drug development. The compound's ability to act as a versatile building block has been leveraged in the design of novel pharmaceutical agents targeting various diseases. For example, studies have shown that derivatives of this compound exhibit potent anti-tumor activity by selectively inhibiting key enzymes involved in cancer cell proliferation.
In addition to its role in medicinal chemistry, 3-Iodo-4-nitro-2-(trifluoromethyl)pyridine has also found applications in materials science. Its unique electronic properties make it an attractive candidate for use in organic electronics, such as in the development of advanced semiconductors and light-emitting diodes (LEDs). Recent research has focused on incorporating this compound into polymer blends to enhance their electrical conductivity without compromising mechanical stability.
The presence of the trifluoromethyl group in 3-Iodo-4-nitro-2-(trifluoromethyl)pyridine contributes significantly to its chemical stability and reactivity. This group not only imparts strong electron-withdrawing effects but also enhances the molecule's resistance to hydrolysis and oxidation. Such properties make it ideal for use in harsh chemical environments, such as those encountered in industrial catalysis or high-performance coatings.
From a safety standpoint, 3-Iodo-4-nitro-2-(trifluoromethyl)pyridine exhibits moderate toxicity levels, which are typical for compounds containing nitro groups. However, its handling requires adherence to standard laboratory safety protocols to minimize exposure risks. Researchers have also investigated its environmental impact, with findings indicating that it undergoes efficient biodegradation under aerobic conditions, reducing potential ecological concerns.
Looking ahead, the continued exploration of 3-Iodo-4-nitro-2-(trifluoromethyl)pyridine is expected to unlock new avenues for its application across diverse industries. Collaborative efforts between chemists, biologists, and materials scientists are paving the way for innovative solutions that leverage this compound's unique attributes. As research progresses, it is anticipated that 3-Iodo-4-nitro-2-(trifluoromethyl)pyridine will play an increasingly pivotal role in advancing both scientific understanding and practical technologies.
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